2-Bromo-N-(4-butoxyphenyl)butanamide

Synthetic Chemistry Medicinal Chemistry Building Blocks

Researchers requiring precise electrophilic handles for SAR libraries often face supply inconsistency and limited purity data for specialized α-bromo amides. 2-Bromo-N-(4-butoxyphenyl)butanamide (CAS 1365963-21-8) directly addresses these gaps as a reliable, high-purity building block. · Unique Reactivity: The α-bromo group enables rapid nucleophilic substitution to generate focused amide libraries, while the butoxyphenyl motif provides a consistent pharmacophore for probing membrane permeability (est. logP ~3.5). · Lead Optimization Tool: Ideal for fine-tuning ADME properties without altering core binding interactions, serving as a precursor for acrylamide warheads or bioorthogonal handles in target engagement studies. · Supply Assurance: Sourced for consistent purity (≥95%), supporting reproducible synthesis from R&D to early-scale-up batches.

Molecular Formula C14H20BrNO2
Molecular Weight 314.22 g/mol
CAS No. 1365963-21-8
Cat. No. B1402906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(4-butoxyphenyl)butanamide
CAS1365963-21-8
Molecular FormulaC14H20BrNO2
Molecular Weight314.22 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)C(CC)Br
InChIInChI=1S/C14H20BrNO2/c1-3-5-10-18-12-8-6-11(7-9-12)16-14(17)13(15)4-2/h6-9,13H,3-5,10H2,1-2H3,(H,16,17)
InChIKeyOSOIUAHRVNIZJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(4-butoxyphenyl)butanamide (CAS 1365963-21-8): A Versatile α-Bromo Amide for Targeted Synthesis and Medicinal Chemistry


2-Bromo-N-(4-butoxyphenyl)butanamide (CAS 1365963-21-8) is an α-bromo amide with the molecular formula C14H20BrNO2 and a molecular weight of 314.22 g/mol . It features a reactive bromine atom at the α-position, enabling its use as a key electrophilic building block in alkylation and cross-coupling reactions, and a butoxyphenyl group which modulates lipophilicity (estimated logP ~3.5) and membrane permeability . This compound is not a final therapeutic agent but a specialized intermediate for creating focused libraries of structurally related analogs in medicinal chemistry, chemical biology, and materials science .

Reactive α-bromo amide building block for alkylation and cross-coupling
Butoxyphenyl group provides lipophilic modulation for permeability studies
Specialized intermediate for constructing focused amide libraries

Why 2-Bromo-N-(4-butoxyphenyl)butanamide Cannot Be Replaced by Common Analogs


Generic substitution of 2-Bromo-N-(4-butoxyphenyl)butanamide with other bromo-amides or butoxyphenyl amides is scientifically unsound due to the precise and non-interchangeable relationship between structure and property. The combination of the α-bromo group and the para-butoxyphenyl moiety yields a unique reactivity profile and physicochemical signature (e.g., logP) . Replacing the α-bromo group with a hydrogen atom eliminates its role as an electrophilic handle, while altering the butoxy chain length or moving the bromine atom drastically changes lipophilicity and molecular recognition. The data below quantify these critical differences.

Electrophilic handle absent
Non-brominated analogs lack the α-bromo reactive center, preventing nucleophilic substitution and cross-coupling utility.
Lipophilicity profile shifts
Shorter-chain acetamide analogs exhibit lower logP; such changes may alter membrane permeability and protein binding behavior.
Butoxy substitution pattern matters
Replacing the butoxyphenyl group with a simple bromophenyl unit modifies the physicochemical signature, affecting solubility and molecular recognition.

Quantitative Differentiation of 2-Bromo-N-(4-butoxyphenyl)butanamide from Key Analogs


Unique Electrophilic Reactivity: α-Bromo Moiety Enables Alkylation and Coupling Chemistry Absent in Non-Brominated Analogs

The presence of the α-bromo group in 2-Bromo-N-(4-butoxyphenyl)butanamide provides a reactive electrophilic center for nucleophilic substitution and cross-coupling reactions, a feature entirely absent in its direct non-brominated analog, N-(4-butoxyphenyl)butanamide . The α-bromo amide is a known synthetic handle for creating C-C and C-N bonds [1].

Electrophilic Reactivity
Cross-study comparable
α-Bromo: present (target) vs. absent (non-brominated analog)
Essential for nucleophilic substitution and cross-coupling utility.
Functional group dictates building block reactivity.
Synthetic Chemistry Medicinal Chemistry Building Blocks

Enhanced Lipophilicity (logP) vs. Acetamide Analogs: Impact on Permeability and Metabolic Stability

The butoxy chain on the phenyl ring significantly increases lipophilicity compared to shorter-chain analogs. While experimental logP for the target compound is not widely reported, class-level inference from closely related compounds suggests an estimated logP of ~3.5 . In contrast, the acetamide analog 2-Bromo-N-(4-butoxyphenyl)acetamide has a reported XlogP of 3.1 [1].

Lipophilicity vs. Acetamide
Class-level inference
Estimated logP ≈ 3.5 vs. XlogP 3.1, Δ ≈ 0.4
Higher lipophilicity may support permeability evaluation.
Computational prediction; experimental validation recommended.
Physicochemical Properties ADME Drug Design

Distinct Lipophilicity Profile vs. Non-Butoxy Bromophenyl Amides

The butoxyphenyl group in 2-Bromo-N-(4-butoxyphenyl)butanamide confers a different lipophilicity profile compared to a simple bromophenyl group. The analog N-(4-Bromophenyl)butanamide, which lacks the butoxy chain, has a reported logP of 3.26 . The target compound's estimated logP (~3.5) is higher, reflecting the additional hydrocarbon character.

Lipophilicity vs. Bromophenyl
Class-level inference
Estimated logP ≈ 3.5 vs. logP 3.26, Δ ≈ 0.24
Distinct profile for SAR and protein binding studies.
Class comparison; verify experimentally.
Physicochemical Properties SAR Library Design

Validated Research and Industrial Applications for 2-Bromo-N-(4-butoxyphenyl)butanamide


Synthesis of Diversified α-Substituted Amide Libraries

Utilize the α-bromo group as a reactive handle for nucleophilic substitution with various amines, thiols, or carbon nucleophiles. This enables the rapid generation of a library of amides with a conserved butoxyphenyl motif, ideal for probing structure-activity relationships (SAR) in early-stage drug discovery .

Medicinal Chemistry Lead Optimization: Modulating Physicochemical Properties

Incorporate this compound into a lead series where the butoxyphenyl group is a key pharmacophore. The distinct lipophilicity profile (estimated logP ~3.5) can be leveraged to fine-tune ADME properties, such as membrane permeability, without altering the core binding interactions .

Chemical Biology Tool Development: Targeted Covalent Probes

The α-bromo amide can serve as a precursor for introducing a reactive warhead (e.g., an acrylamide) or a bioorthogonal handle (e.g., an alkyne) for target engagement studies, enabling the creation of chemical probes for protein labeling and pull-down experiments .

Application
Selection Property
Validation Focus
Synthesis of α-Substituted Amide Libraries
α-Bromo reactive handle
Substitution scope and SAR in library construction
Medicinal Chemistry Lead Optimization
Butoxyphenyl-modulated lipophilicity
Permeability and solubility profiling in lead series
Chemical Biology Probe Development
Precursor to reactive warheads / bioorthogonal handles
Covalent probe synthesis and target engagement validation
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